(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13633889
InChI: InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14)/t7-/m1/s1
SMILES: C1CC(N(C1)C2=NC=CC=N2)C(=O)O
Molecular Formula: C9H11N3O2
Molecular Weight: 193.20 g/mol

(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13633889

Molecular Formula: C9H11N3O2

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
IUPAC Name (2R)-1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14)/t7-/m1/s1
Standard InChI Key UKGYNTRXPAKSOG-SSDOTTSWSA-N
Isomeric SMILES C1C[C@@H](N(C1)C2=NC=CC=N2)C(=O)O
SMILES C1CC(N(C1)C2=NC=CC=N2)C(=O)O
Canonical SMILES C1CC(N(C1)C2=NC=CC=N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a five-membered pyrrolidine ring with a carboxylic acid group at the C2 position and a pyrimidin-2-yl group attached to the nitrogen atom (Fig. 1). The (R)-configuration at C2 introduces chirality, which significantly influences its biological activity and binding affinity to enantioselective proteins .

Table 1: Physicochemical Properties of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid

PropertyValueSource
CAS Number1821832-73-8
Molecular FormulaC9H11N3O2\text{C}_9\text{H}_{11}\text{N}_3\text{O}_2
Molecular Weight193.20 g/mol
DensityNot reported-
Boiling PointNot reported-
Melting PointNot reported-

The absence of reported density and melting/boiling points highlights the need for further experimental characterization.

Stereochemical Considerations

The (R)-enantiomer’s spatial arrangement enables distinct interactions with biological targets compared to its (S)-counterpart. For example, in peroxisome proliferator-activated receptor (PPAR) agonists, the cis-3R,4S configuration of analogous pyrrolidine derivatives demonstrated superior agonistic activity at PPARα/γ receptors . This suggests that the (R)-configuration in pyrrolidine-2-carboxylic acid derivatives may optimize target engagement in metabolic disorders.

Synthesis and Structural Modification

Structure-Activity Relationship (SAR)

Key modifications influencing activity include:

  • Carboxylic Acid Position: The C2 carboxylic acid group enhances hydrogen bonding with target proteins, as seen in glycine transporter 1 (GlyT1) inhibitors .

  • Pyrimidine Substitution: The pyrimidin-2-yl group contributes to π-π interactions with aromatic residues in binding pockets, improving affinity.

  • Stereochemistry: The (R)-configuration at C2 may reduce off-target effects, as demonstrated by PPAR agonists where cis-3R,4S configurations showed nanomolar potency .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison with Analogues

CompoundKey FeaturesBiological Activity
(S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acidMirror stereochemistry at C2Potential enantiomer-specific activity
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acidSix-membered piperidine ringAltered ring strain and conformation
3-(Pyrimidin-4-yl)prolineProline backbone with pyrimidin-4-yl groupDistinct hydrogen bonding patterns

The (R)-enantiomer’s unique combination of a pyrrolidine ring, carboxylic acid, and pyrimidine group distinguishes it from analogues, offering a balance of rigidity and functional group diversity for target binding.

Challenges and Future Directions

Synthetic Optimization

Scalable enantioselective synthesis remains a hurdle. Advances in asymmetric catalysis, such as chiral auxiliaries or organocatalysts, could improve yield and purity .

Target Validation

While structural analogs suggest potential targets (e.g., PPARs, RORγt), direct binding assays and X-ray co-crystallography are needed to confirm the compound’s mechanism of action.

ADME Profiling

Experimental determination of pharmacokinetic parameters (e.g., solubility, metabolic stability) is critical for advancing the compound into preclinical studies.

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